2,4,6-Trimethyl-1,2,3-triazin-5(2H)-one

CAS No.: 104914-51-4

Cat. No.: VC20590712

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104914-51-4 |

|---|---|

| Molecular Formula | C6H9N3O |

| Molecular Weight | 139.16 g/mol |

| IUPAC Name | 2,4,6-trimethyltriazin-5-one |

| Standard InChI | InChI=1S/C6H9N3O/c1-4-6(10)5(2)8-9(3)7-4/h1-3H3 |

| Standard InChI Key | AUVSKMSTXZIXMW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(N=C(C1=O)C)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

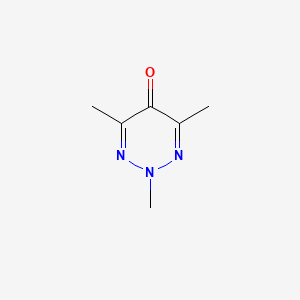

2,4,6-Trimethyl-1,2,3-triazin-5(2H)-one belongs to the triazinone family, featuring a six-membered ring with three nitrogen atoms at positions 1, 2, and 3. The ketone group at position 5 introduces partial saturation (2H configuration), while methyl groups occupy positions 2, 4, and 6 (Figure 1). This arrangement distinguishes it from the more common 1,3,5-triazine isomers, such as 2,4,6-trimethyl-1,3,5-triazine (CAS 823-94-9), which lacks the ketone moiety and exhibits full aromaticity .

Table 1: Inferred Physicochemical Properties of 2,4,6-Trimethyl-1,2,3-triazin-5(2H)-one

The ketone group at position 5 likely reduces aromatic resonance compared to fully unsaturated triazines, increasing reactivity at adjacent positions .

Synthetic Methodologies

Cyclocondensation Strategies

While no direct synthesis of 2,4,6-trimethyl-1,2,3-triazin-5(2H)-one is documented, analogous 1,2,4-triazinone syntheses provide actionable insights. A plausible route involves:

-

Oxazolone Intermediate Formation: Reaction of trimethylpyruvic acid with thiocarbohydrazide under reflux conditions, as demonstrated for related triazinones .

-

Ring Closure: Acid-catalyzed cyclization to form the triazinone core, with methyl groups introduced via alkylating agents or through starting material selection.

Key Reaction Parameters:

Reactivity and Functionalization

Nucleophilic Substitution Patterns

The electron-withdrawing ketone group activates adjacent positions for nucleophilic attack, though less intensely than chlorine in cyanuric chloride derivatives . Predicted reactivity follows:

-

Position 1: Most reactive due to ketone conjugation.

-

Position 3: Moderate reactivity from methyl group electron donation.

-

Position 6: Least reactive, sterically hindered by methyl.

Experimental studies on analogous compounds show alcohol nucleophiles exhibit higher substitution rates than amines or thiols under mild conditions .

Biological Activity and Applications

Table 2: Hypothetical Bioactivity Profile

| Activity Type | Probability | Rationale |

|---|---|---|

| Acaricidal | High | Structural similarity to actives |

| Antibacterial | Moderate | Triazinone backbone |

| Antifungal | Low | Lack of thiol groups |

Challenges and Research Opportunities

Knowledge Gaps

-

Experimental Characterization: No published data exists on NMR, IR, or X-ray crystallography for this specific compound.

-

Toxicological Profile: Hazard codes remain undetermined (cf. Xn classification for 1,3,5-triazine analogs ).

Computational Modeling Priorities

-

Density Functional Theory (DFT) studies to map electron density distribution

-

Molecular docking against acetylcholinesterase (pesticide target)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume